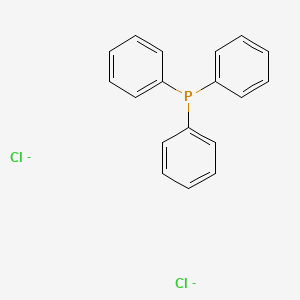

Triphenylphosphane;dichloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H15Cl2P-2 |

|---|---|

Molecular Weight |

333.2 g/mol |

IUPAC Name |

triphenylphosphane;dichloride |

InChI |

InChI=1S/C18H15P.2ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;2*1H/p-2 |

InChI Key |

HYUFXBPAIGJHRY-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-] |

Origin of Product |

United States |

Significance and Research Context in Organophosphorus Chemistry

Dichlorotriphenylphosphorane (B105816) holds a significant position in the field of organophosphorus chemistry due to its wide-ranging applications in synthetic organic chemistry. enamine.net It serves as a key reagent for the conversion of various functional groups, demonstrating its importance in the synthesis of complex molecules.

One of its primary roles is as a chlorinating agent. wikipedia.org It is widely used to convert alcohols and ethers into their corresponding alkyl chlorides. wikipedia.org Carboxylic acids are readily transformed into acyl chlorides using this reagent. enamine.net Furthermore, it can cleave epoxides to yield vicinal dichlorides. enamine.netwikipedia.org The reagent's utility also extends to the dehydration of amides and the synthesis of iminophosphoranes from amines. researchgate.net

The structural nature of dichlorotriphenylphosphorane is noteworthy and depends on the solvent used. In non-polar solvents, it exists as a neutral, trigonal bipyramidal molecule. wikipedia.org However, in polar solvents, it adopts an ionic phosphonium (B103445) salt structure, specifically chlorotriphenylphosphonium chloride ([Ph₃PCl]⁺Cl⁻). wikipedia.org This dual nature contributes to its versatile reactivity.

Recent research has also explored its use in combination with other reagents to create new synthetic methodologies. For instance, its reaction with bis(trimethylsilyl) peroxide generates a new source of electrophilic chlorine for the chlorination of various organic substrates. oup.com The development of polymer-supported triphenylphosphine (B44618), from which the dichloride can be generated, has offered a practical alternative by simplifying product purification. rsc.orgrsc.org

Key Applications of Dichlorotriphenylphosphorane

| Application | Reactant | Product | Reference |

| Chlorination | Alcohols, Ethers | Alkyl chlorides | wikipedia.org |

| Chlorination | Carboxylic acids | Acyl chlorides | enamine.net |

| Chlorination | Epoxides | Vicinal dichlorides | enamine.netwikipedia.org |

| Dehydration | Amides | Nitriles | researchgate.net |

| Iminophosphorane Synthesis | Amines | Iminophosphoranes | researchgate.net |

Historical Development of Academic Research on Dichlorotri Phenyl λ⁵ Phosphane

Direct Halogenation Approaches

Direct halogenation methods involve the direct reaction of triphenylphosphine with a chlorine source. These are often the most straightforward routes to triphenylphosphine dichloride.

Chlorination of Triphenylphosphine with Halogen Sources

The most common and freshly prepared method for synthesizing triphenylphosphine dichloride is through the direct addition of chlorine (Cl₂) to triphenylphosphine. wikipedia.orgwikipedia.org This reaction is typically performed in a solution with an anhydrous solvent like benzene (B151609) to manage the reaction stoichiometry and control the exothermic nature of the reaction. wikipedia.org The process involves bubbling chlorine gas through a cooled solution of triphenylphosphine until the formation of the product is indicated by a distinct color change.

Other chlorinating agents can also be employed. For instance, sulfuryl chloride (SO₂Cl₂) serves as an alternative chlorine source for the direct chlorination of triphenylphosphine.

Reactions Involving Iodobenzene Dichloride

An alternative direct synthesis route utilizes iodobenzene dichloride (PhICl₂). wikipedia.org This solid, stable reagent offers a convenient and safer alternative to gaseous chlorine. unipi.it The reaction between triphenylphosphine and iodobenzene dichloride proceeds cleanly to afford triphenylphosphine dichloride. wikipedia.orgunipi.it This method is particularly advantageous as it allows for the in situ generation of the dichlorophosphorane in the presence of other functional groups like carboxylic acids or alcohols, which can then be immediately converted to their corresponding chlorides. acs.org

Indirect Synthetic Routes

Indirect methods for the synthesis of triphenylphosphine dichloride often start from more oxidized precursors, such as triphenylphosphine oxide, and employ various chlorinating agents to achieve the desired transformation.

Transformative Syntheses from Triphenylphosphine Oxide Precursors

Triphenylphosphine oxide (TPPO), a common byproduct in many organic reactions like the Wittig and Mitsunobu reactions, can be recycled to synthesize triphenylphosphine dichloride. wikipedia.org This transformation is a key step in regenerating the valuable triphenylphosphine reagent. wikipedia.org One of the earliest methods, reported by Grignard in 1931, involved the chlorination of triphenylphosphine oxide with phosphorus trichloride. wikipedia.org Other reagents like phosphorus pentachloride and thionyl chloride have also been used for this conversion. patsnap.com

Utilization of Carbonyl Chlorinating Agents (e.g., Triphosgene (B27547), Diphosgene, Oxalyl Chloride)

Carbonyl chlorinating agents are widely used for the synthesis of triphenylphosphine dichloride from triphenylphosphine oxide due to their reactivity and the formation of gaseous byproducts.

Triphosgene: Bis(trichloromethyl) carbonate, commonly known as triphosgene, reacts with triphenylphosphine oxide in an organic solvent, often in the presence of a nucleophilic catalyst like triethylamine (B128534) or pyridine, to yield triphenylphosphine dichloride. patsnap.comnih.gov The reaction proceeds efficiently under mild conditions. patsnap.com

Diphosgene: Diphosgene (trichloromethyl chloroformate) is another effective reagent for this transformation. wikipedia.org It serves as a liquid alternative to gaseous phosgene (B1210022), offering easier handling. wikipedia.org

Oxalyl Chloride: The reaction between triphenylphosphine oxide and oxalyl chloride provides a highly efficient route to triphenylphosphine dichloride. prepchem.comnih.gov This reaction is often rapid and proceeds to completion, driven by the formation of volatile byproducts (CO and CO₂). prepchem.com The resulting solution of triphenylphosphine dichloride can be used directly for subsequent reactions. prepchem.comresearchgate.net The mechanism involves the initial formation of an acyl phosphonium (B103445) salt intermediate. nih.govroyalsocietypublishing.org

| Carbonyl Chlorinating Agent | Precursor | Catalyst (if any) | Molar Yield (%) | Reference |

| Triphosgene | Triphenylphosphine Oxide | Triethylamine | 82.2 - 88.8 | patsnap.com |

| Oxalyl Chloride | Triphenylphosphine Oxide | None mentioned | Stoichiometric | prepchem.com |

Catalytic and One-Pot Synthesis Strategies

Modern synthetic methodologies often focus on improving efficiency and reducing waste through catalytic and one-pot procedures.

The reaction of triphenylphosphine oxide with oxalyl chloride can be part of a one-pot process to generate triphenylphosphine. This involves the in situ formation of triphenylphosphine dichloride, followed by its reduction using agents like aluminum in the presence of a catalytic metal salt. researchgate.netresearchgate.net This approach avoids the isolation of the intermediate dichlorophosphorane. researchgate.net

Furthermore, triphenylphosphine oxide can be used in catalytic amounts to generate triphenylphosphine dichloride in situ for subsequent reactions. For example, in the Appel reaction, a catalytic amount of triphenylphosphine oxide reacts with a stoichiometric amount of a chlorinating agent like oxalyl chloride to form the active chlorophosphonium salt, which then converts an alcohol to an alkyl chloride. researchgate.net This catalytic cycle regenerates the triphenylphosphine oxide. researchgate.net A similar strategy has been developed for the synthesis of dipeptides, amides, and esters, where triphenylphosphine dichloride, generated catalytically from the oxide and oxalyl chloride, acts as an efficient activator for carboxylic acids. acs.org

One-pot procedures have also been developed where triphenylphosphine dichloride is synthesized from triphenylphosphine and triphosgene and then used immediately to facilitate other transformations, such as the synthesis of disulfides from thiols. sioc-journal.cn Additionally, a one-pot cascade reaction involving triphosgene and triphenylphosphine oxide has been utilized for the synthesis of 2,4-dichloro-substituted quinolines from acylated anilines. acs.orgnih.gov

| Strategy | Reactants | Key Features | Reference |

| One-Pot Reduction | Triphenylphosphine Oxide, Oxalyl Chloride, Aluminum, Catalytic Metal Salt | In situ generation and reduction of Ph₃PCl₂ | researchgate.netresearchgate.net |

| Catalytic Appel Reaction | Alcohol, Oxalyl Chloride, Catalytic Triphenylphosphine Oxide | Catalytic use of TPPO to generate the chlorinating agent | researchgate.net |

| Catalytic Peptide/Ester Synthesis | Carboxylic Acid, Amine/Alcohol, Oxalyl Chloride, Catalytic TPPO | In situ generation of Ph₃PCl₂ as a carboxyl activator | acs.org |

| One-Pot Disulfide Synthesis | Thiol, Triphosgene, Triphenylphosphine | In situ generation of Ph₃PCl₂ for thiol oxidation | sioc-journal.cn |

| One-Pot Quinolone Synthesis | Acylated Aniline, Triphosgene, Triphenylphosphine Oxide | Cascade chlorination/heterocyclization | acs.orgnih.gov |

Mechanistic Elucidation of Synthetic Pathways

The synthesis of triphenylphosphine dichloride ((C₆H₅)₃PCl₂), a versatile chlorinating agent in organic chemistry, is most commonly achieved through the direct addition of chlorine to triphenylphosphine. wikipedia.orgwikipedia.org The mechanism of its formation and the nature of the product are highly dependent on the reaction conditions, particularly the solvent. wikipedia.org

The primary synthetic route involves the reaction of triphenylphosphine (PPh₃) with elemental chlorine (Cl₂). wikipedia.orgwikipedia.org This reaction is typically performed in a dry, inert solvent to ensure correct stoichiometry and to manage the reaction's exothermicity. wikipedia.org

Ph₃P + Cl₂ → Ph₃PCl₂

Alternative preparations include the reaction of triphenylphosphine with iodobenzene dichloride (PhICl₂) or the chlorination of triphenylphosphine oxide (Ph₃PO) using reagents like phosphorus trichloride. wikipedia.org

A crucial aspect of the mechanistic understanding of triphenylphosphine dichloride is its structural dichotomy, which is dictated by the polarity of the solvent. wikipedia.org In non-polar solvents, such as diethyl ether or benzene, the compound exists as a neutral, covalent molecule with a trigonal bipyramidal geometry around the phosphorus atom. wikipedia.orgresearchgate.net However, in polar solvents like acetonitrile, it adopts an ionic phosphonium salt structure, specifically chlorotriphenylphosphonium chloride ([Ph₃PCl]⁺Cl⁻). wikipedia.orgresearchgate.net This solvent-dependent equilibrium between the covalent and ionic forms is fundamental to its reactivity in different chemical transformations.

Ph₃PCl₂ (covalent, non-polar solvent) ⇌ [Ph₃PCl]⁺Cl⁻ (ionic, polar solvent)

Spectroscopic studies have provided significant insight into this dual nature. The distinct phosphorus-31 NMR and Raman spectral data for each form confirm their existence and provide a means for their characterization. researchgate.net

Table 1: Spectroscopic Data for Covalent and Ionic Forms of Triphenylphosphine Dichloride This table is interactive. Click on the headers to sort.

| Form | Solvent Type | ³¹P NMR Chemical Shift (δ, ppm) | Raman ν(P-Cl) (cm⁻¹) |

|---|---|---|---|

| Covalent (Ph₃PCl₂) | Non-polar | -6.5 to +8 | 274 |

| Ionic ([Ph₃PCl]⁺Cl⁻) | Polar | +47 to +66 | 593 |

Data sourced from reference researchgate.net

The mechanistic pathway of reactions utilizing triphenylphosphine dichloride, or its in situ generation, is exemplified by the Appel reaction. wikipedia.orgorganic-chemistry.org In this reaction, an alcohol is converted to an alkyl chloride using triphenylphosphine and carbon tetrachloride. The reaction initiates with the formation of a phosphonium salt, which is mechanistically analogous to the formation of triphenylphosphine dichloride. wikipedia.org This key intermediate is thought to exist as a tight ion pair. wikipedia.org The subsequent steps involve deprotonation of the alcohol by the trichloromethanide anion, followed by a nucleophilic attack of the resulting alkoxide on the phosphorus atom. wikipedia.org The final step is typically an Sₙ2 displacement of the halide, yielding the alkyl halide and triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org The formation of the very stable P=O double bond in triphenylphosphine oxide is a major driving force for this and similar reactions. wikipedia.org

Kinetic studies on related reactions, such as the quaternization of triphenylphosphine with benzyl (B1604629) chloride, have shown these to be second-order reactions, providing further insight into the nucleophilic substitution mechanism at the phosphorus center. acs.org The reaction rates are influenced by solvent polarity, consistent with the formation of charged intermediates or transition states. acs.orgsharif.edu

Table 2: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| Triphenylphosphine dichloride | (C₆H₅)₃PCl₂ |

| Triphenylphosphine | P(C₆H₅)₃ or PPh₃ |

| Chlorine | Cl₂ |

| Iodobenzene dichloride | C₆H₅ICl₂ |

| Triphenylphosphine oxide | (C₆H₅)₃PO |

| Phosphorus trichloride | PCl₃ |

| Diethyl ether | (C₂H₅)₂O |

| Benzene | C₆H₆ |

| Acetonitrile | CH₃CN |

| Chlorotriphenylphosphonium chloride | [ (C₆H₅)₃PCl]⁺Cl⁻ |

| Carbon tetrachloride | CCl₄ |

| Alkyl chloride | R-Cl |

| Alcohol | R-OH |

| Alkoxide | R-O⁻ |

| Chloroform | CHCl₃ |

Structural Elucidation and Spectroscopic Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Determination

Spectroscopy provides a powerful lens through which the dynamic nature and bonding of dichlorotriphenylphosphorane (B105816) can be observed. Various methods offer unique insights into the molecule's stability, atomic vibrations, and motion in different states.

Solid-state ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for examining, monitoring, and quantifying the integrity of dichlorotriphenylphosphorane in its solid form. nih.gov This non-destructive technique can distinguish between different phosphorus environments, making it ideal for studying the compound's stability and degradation.

Research has shown that solid-state ³¹P NMR can identify and quantify both the ionic and covalent forms of dichlorotriphenylphosphorane, as well as its hydrolyzed byproducts. nih.gov The degree of hydrolysis can be influenced by the conditions under which the sample is packed for analysis. For instance, samples prepared under a nitrogen atmosphere show a different composition compared to those packed in air, a critical piece of information for adjusting the amount of reagent needed in chemical syntheses. nih.gov

In one study, solid-state ³¹P NMR was used for the first time to investigate the stability and reactivity of this compound, with comparisons made to its solution-state spectra. nih.gov The ability to observe the highly reactive species in dry benzene (B151609) before its conversion to hydrolyzed products was a significant finding. nih.gov The identification of all hydrolyzed products was confirmed by comparing their spectra with those of pure materials. nih.gov

Table 1: ³¹P NMR Chemical Shifts for Dichlorotriphenylphosphorane and Related Species

| Compound Form | Solvent/State | ³¹P Chemical Shift (δ, ppm) |

|---|---|---|

| Ionic Form ([Ph₃PCl]⁺Cl⁻) | Various Solvents/Solid State | +47 to +66 |

| Covalent Form (Ph₃PCl₂) | Various Solvents/Solid State | -6.5 to +8 |

| Triphenylphosphine (B44618) (Ph₃P) | Various Solvents | -5 to -9 |

| Triphenylphosphine oxide (Ph₃PO) | Various Solvents | +25 to +42 |

Data sourced from ResearchGate. researchgate.net

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, which are highly sensitive to the nature of its chemical bonds. This technique has been effectively used to differentiate between the covalent and ionic forms of dichlorotriphenylphosphorane by probing the phosphorus-chlorine (P-Cl) bond. researchgate.net

The two forms exhibit distinct P-Cl stretching frequencies (ν(P-Cl)), reflecting their different bonding environments. researchgate.net

In the ionic form , [Ph₃PCl]⁺Cl⁻, a strong P-Cl covalent bond within the cation gives rise to a Raman band at a higher frequency.

In the covalent form , which has a trigonal bipyramidal geometry, the axial P-Cl bonds are weaker and longer, resulting in a lower vibrational frequency.

Table 2: Characteristic Raman Frequencies for Dichlorotriphenylphosphorane Forms

| Structural Form | Vibrational Mode | Raman Frequency (cm⁻¹) |

|---|---|---|

| Ionic ([Ph₃PCl]⁺Cl⁻) | ν(P-Cl) | 593 |

| Covalent (Ph₃PCl₂) | ν(P-Cl) | 274 |

Data sourced from ResearchGate. researchgate.net

This clear distinction in vibrational frequencies provides unambiguous evidence for the existence of both structural isomers and allows for their identification in the solid state. researchgate.net

Dynamic NMR (DNMR) spectroscopy is an essential technique for investigating molecular motion, such as the rotation of molecular fragments or the interconversion between different conformations. researchgate.netrsc.org While specific DNMR studies focused solely on the molecular motion of dichlorotriphenylphosphorane are not extensively detailed in the provided search results, the principles of the technique are applied to similar and related molecules, illustrating its potential.

For example, DNMR studies on complexes involving triphenylphosphine-derived ligands investigate the fluxionality of coordinated groups. rsc.org These studies often involve variable-temperature NMR measurements to track changes in the spectra as molecular motions slow down or speed up relative to the NMR timescale. rsc.org By analyzing line broadening or the coalescence of signals, researchers can calculate the energy barriers and rates of these dynamic processes. researchgate.net In the context of dichlorotriphenylphosphorane, DNMR could potentially be used to study the rotational dynamics of the phenyl groups around the P-C bonds or to investigate the kinetics of interconversion between the ionic and covalent forms in solution.

Crystallographic Studies and Molecular Architecture

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. For a compound like dichlorotriphenylphosphorane, which exhibits structural isomerism, crystallography has been indispensable in characterizing its distinct molecular architectures.

The structural duality of dichlorotriphenylphosphorane is a key feature of its chemistry. Its structure is highly dependent on the surrounding medium. wikipedia.org

Ionic Form : In polar solvents like acetonitrile, the compound exists as an ionic phosphonium (B103445) salt, chlorotriphenylphosphonium chloride ([Ph₃PCl]⁺Cl⁻). wikipedia.org X-ray crystallography of samples crystallized from such solvents reveals a tetrahedral geometry around the phosphorus atom.

Covalent Form : In non-polar solvents such as diethyl ether, it adopts a non-solvated, pentacoordinate trigonal bipyramidal molecular structure. wikipedia.orgresearchgate.net This was the first instance of a trigonal bipyramidal R₃PCl₂ compound to be structurally characterized, highlighting the delicate structural balance influenced by the solvent. researchgate.net

Crystallographic studies have also revealed a more complex dinuclear ionic structure, where two [Ph₃PCl]⁺ cations interact with a single Cl⁻ anion through long-range Cl-Cl contacts. wikipedia.org The interconversion between these forms is a solvent-driven equilibrium, a phenomenon that spectroscopic methods in solution can also probe. researchgate.net

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. Understanding these interactions is fundamental to crystal engineering. ias.ac.in For dichlorotriphenylphosphorane and its derivatives, crystallographic analysis allows for a detailed investigation of the forces that dictate the supramolecular architecture.

Theoretical and Computational Approaches to Structural Characteristics

Theoretical and computational chemistry offers powerful tools for elucidating the structural characteristics of triphenylphosphine dichloride (Ph₃PCl₂), particularly given its ability to exist in different forms. The molecule's structure is known to be highly dependent on its environment, adopting an ionic phosphonium salt structure, [Ph₃PCl]⁺Cl⁻, in polar solvents, while preferring a non-solvated, covalent trigonal bipyramidal geometry in non-polar media. wikipedia.org Computational models provide a means to investigate these structures at an atomic level, calculating key geometric parameters and energies to understand their stability and transformations.

Ab initio and Density Functional Theory (DFT) are the principal methods employed for these investigations. osti.goviitb.ac.in These approaches solve the quantum mechanical equations that govern the electronic structure of the molecule to predict its properties, including geometry. For instance, studies have utilized DFT with specific functionals like PW91 and basis sets such as DZVP to optimize the geometry of Ph₃PCl₂ both in the gas phase and in the presence of solvent molecules. researchgate.net

Detailed computational research has explored the gas-phase structure of triphenylphosphine dichloride, identifying multiple stationary structures. researchgate.net The most stable calculated geometry is a penta-coordinated trigonal bipyramidal structure, which aligns with experimental findings in non-polar environments. researchgate.net

To simulate the effect of a polar environment, computational models have incorporated explicit solvent molecules. A notable study optimized the geometry of a Ph₃PCl₂–H₂O cluster using the DFT-PW91 method. researchgate.net The results demonstrated a significant alteration of the P–Cl bond lengths upon interaction with a single water molecule, which forms a weak hydrogen bond with one of the chlorine atoms. researchgate.net This interaction causes a substantial elongation of one P–Cl bond and a corresponding shortening of the other, illustrating the initial steps of the molecule's transition from a covalent to an ionic structure. researchgate.net

The calculated changes in bond lengths provide quantitative insight into the solvent's influence on the molecular structure. The lengthening of the P–Cl₂ bond and shortening of the P–Cl₁ bond indicate a clear polarization of the molecule, trending towards the ionic [Ph₃PCl]⁺...Cl⁻ form observed in polar solutions. researchgate.net The three P–C bonds are only slightly affected, and the geometry of the phenyl rings remains largely unchanged by this interaction. researchgate.net

| Bond | Calculated Gas Phase (Å) | Calculated in Ph₃PCl₂–H₂O Cluster (Å) | Change (Å) |

|---|---|---|---|

| P–Cl₁ | 2.113 | 2.064 | -0.049 |

| P–Cl₂ | 2.501 | 2.832 | +0.331 |

Data sourced from a DFT-PW91/DZVP study. researchgate.net The table shows the significant elongation of one P-Cl bond and the slight contraction of the other when interacting with a water molecule.

Reactivity Profiles and Reaction Mechanism Studies

Role as a Halogenating Agent in Organic Transformations

Triphenylphosphine (B44618) dichloride is widely utilized as a chlorinating agent for a range of functional groups, effectively converting alcohols, ethers, carboxylic acids, and epoxides into their corresponding chlorinated derivatives. wikipedia.org

The conversion of alcohols to alkyl chlorides is a prominent application of triphenylphosphine dichloride. wikipedia.orgenamine.net The reaction mechanism is analogous to the Appel reaction, where the alcohol's oxygen atom attacks the electrophilic phosphorus center of the [Ph₃PCl]⁺ cation. This forms an alkoxyphosphonium chloride intermediate. Subsequently, the chloride ion acts as a nucleophile, attacking the carbon atom attached to the oxygen in an Sₙ2 displacement. This process typically occurs with an inversion of configuration at the carbon center, yielding the alkyl chloride and triphenylphosphine oxide as a byproduct. organic-chemistry.org The reaction is known for its mild conditions and high yields. organic-chemistry.orgresearchgate.net

The combination of triphenylphosphine with a chlorine source like trichloroisocyanuric acid can also achieve this transformation, converting various alcohols into their corresponding alkyl chlorides in moderate to high yields. researchgate.net

Triphenylphosphine dichloride is also capable of cleaving ethers to produce alkyl chlorides. wikipedia.org The reaction is initiated by the protonation of the ether oxygen under acidic conditions, which are often generated in situ or added. wikipedia.orgmasterorganicchemistry.com Following protonation, the cleavage can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.com For ethers with primary alkyl groups, an Sₙ2 attack by a chloride ion on the less sterically hindered carbon is favored. libretexts.org For ethers that can form a stable carbocation, the reaction proceeds through an Sₙ1 pathway. wikipedia.org

Table 1: Selected Examples of Chlorination of Alcohols using Triphenylphosphine-Based Reagents

| Alcohol Substrate | Reagent System | Product | Yield (%) | Reference |

| Primary Alcohols | PPh₃/Cl₃CCONH₂ | Primary Alkyl Chloride | High | researchgate.net |

| R-(-)-2-Octanol | PPh₃/Cl₃CCONH₂ | S-(+)-2-Chlorooctane | High | researchgate.net |

| Benzyl (B1604629) Alcohols | PPh₃/BrCCl₃ | Benzyl Chlorides | Good | organic-chemistry.org |

| Various Alcohols | Trichloroisocyanuric acid/PPh₃ | Alkyl Chlorides | 17-70 | researchgate.net |

Triphenylphosphine dichloride is an effective reagent for the conversion of carboxylic acids into acyl chlorides under mild conditions. wikipedia.orgenamine.net The mechanism involves the activation of the carboxylic acid by the phosphonium (B103445) species. The carboxylate oxygen attacks the phosphorus atom, leading to the formation of an acyloxyphosphonium salt intermediate. The chloride ion then displaces triphenylphosphine oxide, resulting in the formation of the acyl chloride. This method is a valuable alternative to harsher reagents like thionyl chloride or oxalyl chloride. scielo.br

In addition to converting carboxylic acids, dichlorotriphenylphosphorane (B105816) can directly cleave esters to yield acid chlorides. researchgate.netacs.org This transformation is particularly useful as it bypasses the need to first hydrolyze the ester to a carboxylic acid. The reaction proceeds under relatively mild conditions and is applicable to various ester types, including lactones. researchgate.net

Table 2: Conversion of Carboxylic Acids to Acyl Chlorides

| Carboxylic Acid | Reagent System | Product | Yield (%) | Reference |

| Phenylacetic Acid | Trichloroisocyanuric acid/PPh₃ | Phenylacetyl chloride | N/A (used in situ) | scielo.br |

| General Carboxylic Acids | PPh₃/Trichloroacetamide | Acyl Chlorides | Good | scielo.br |

| General Carboxylic Acids | PPh₃/CCl₄ | Acyl Chlorides | High | scielo.br |

Epoxides undergo ring-opening reactions when treated with triphenylphosphine dichloride to form vicinal dichlorides (1,2-dichlorides). wikipedia.orgenamine.net The reaction mechanism involves the nucleophilic attack of triphenylphosphine on one of the carbon atoms of the epoxide ring, which proceeds with inversion of stereochemistry. pearson.comstackexchange.com This leads to a betaine (B1666868) intermediate. The intermediate then undergoes intramolecular cyclization to form an oxaphosphetane, which subsequently collapses. In the presence of a chloride source, the process ultimately yields the vicinal dichloride and triphenylphosphine oxide. stackexchange.com

A stereospecific 1,2-dichlorination of epoxides can also be achieved catalytically using triphenylphosphine oxide with oxalyl chloride as the stoichiometric chlorine source. researchgate.netacs.orgorganic-chemistry.org This method is effective for a range of both terminal and internal epoxides. researchgate.netacs.org The use of trihaloisocyanuric acid in combination with triphenylphosphine also provides an efficient system for converting epoxides into vicinal dihalides under mild, neutral conditions. organic-chemistry.org

Table 3: Vicinal Dichlorination of Epoxides

| Epoxide Substrate | Reagent System | Product | Yield (%) | Reference |

| Terminal/Internal Epoxides | PPh₃O (catalytic), Oxalyl Chloride | Vicinal Dichloride | Good to Excellent | researchgate.netacs.org |

| Various Epoxides | Trihaloisocyanuric acid/PPh₃ | Vicinal Dichloride | 74-95 | organic-chemistry.org |

| Unactivated Terminal Epoxides | Triphosgene (B27547)/Pyridine | Vicinal Dichloride | Good | organic-chemistry.org |

Triphenylphosphine dichloride and related systems can be used for the deoxydichlorination of aldehydes, converting the carbonyl group into a geminal dichloride (1,1-dichloride). chimicatechnoacta.ru This transformation can be achieved catalytically using triphenylphosphine oxide in conjunction with a chlorinating agent like oxalyl chloride or phthaloyl dichloride. chimicatechnoacta.ruresearchgate.net The reaction proceeds through a phosphorus(V) catalytic cycle where the phosphine (B1218219) oxide is activated to form a dichlorophosphorane species, which then reacts with the aldehyde. chimicatechnoacta.ruresearchgate.net This method is applicable to a variety of aromatic and aliphatic aldehydes. chimicatechnoacta.ru

The Vilsmeier-Haack reagent, a chloroiminium salt, is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride. wikipedia.orgjk-sci.com While not a direct reaction of triphenylphosphine dichloride, the underlying principle of using phosphorus-halogen compounds to activate a species for subsequent reaction is related. The Vilsmeier reagent is a powerful tool for the formylation of electron-rich aromatic compounds. organic-chemistry.orgijpcbs.com It can also act as an activating agent for various functional groups, including alcohols and carboxylic acids, to yield chlorides. ijpcbs.com

Table 4: Deoxydichlorination of Aldehydes

| Aldehyde Substrate | Reagent System | Product | Reference |

| Aromatic & Aliphatic Aldehydes | PPh₃O (catalytic), Phthaloyl Dichloride | Geminal Dichloride | chimicatechnoacta.ruresearchgate.net |

| Benzaldehyde | PPh₃O (catalytic), Phthaloyl Dichloride | Dichloromethylbenzene | chimicatechnoacta.ruresearchgate.net |

| Unsaturated Aldehydes | PPh₃O (catalytic), Oxalyl Chloride | Geminal Dichloride | researchgate.net |

Dehydration Reactions Mediated by Dichlorotri(phenyl)-λ⁵-phosphane Systems

Beyond halogenation, triphenylphosphine dichloride and analogous systems are effective dehydrating agents, facilitating transformations such as the conversion of aldoximes to nitriles.

The dehydration of aldoximes to form nitriles is a valuable transformation in organic synthesis, and triphenylphosphine-based systems provide a mild and efficient means to achieve this. nih.gov The reaction of an aldoxime with triphenylphosphine dichloride (or a system that generates it in situ, like PPh₃/CCl₄) is believed to proceed via the formation of an O-phosphonium oxime intermediate. sci-hub.mk Subsequent elimination, often promoted by a base like triethylamine (B128534), leads to the formation of the nitrile, triphenylphosphine oxide, and a protonated base. researchgate.netorganic-chemistry.org

This method is part of a broader class of dehydration reactions, including the conversion of primary amides to nitriles, which can be catalyzed by triphenylphosphine oxide with oxalyl chloride. organic-chemistry.orglboro.ac.uk The reaction is generally fast and tolerates a wide range of functional groups. organic-chemistry.org

Table 5: Dehydration of Aldoximes to Nitriles

| Aldoxime Substrate | Reagent System | Solvent | Result | Reference |

| 2-Naphthaldoxime | PPh₃/I₂ | CH₂Cl₂ | Incomplete reaction | nih.gov |

| Various Aldoximes | PPh₃/CCl₄/Acetonitrile | Acetonitrile | High yields | sci-hub.mk |

| Various Aldoximes | BOP/DBU | CH₂Cl₂, THF, or DMF | Good yields | nih.gov |

| Primary Amides (related reaction) | PPh₃O (catalytic), (COCl)₂, Et₃N | Acetonitrile | High yields | organic-chemistry.orglboro.ac.uk |

Esterification and Other Dehydrative Transformations

Triphenylphosphine dichloride (Ph₃PCl₂) serves as a versatile reagent in dehydrative transformations, most notably in the synthesis of esters from carboxylic acids and alcohols. The process generally involves the activation of the carboxylic acid. Ph₃PCl₂ converts carboxylic acids into the corresponding acyl chlorides, which are highly reactive intermediates. researchgate.netwikipedia.org These acyl chlorides then readily react with alcohols to form the desired esters. This method is effective for both aromatic and aliphatic carboxylic acids. enamine.net

The reaction mechanism for esterification using the related triphenylphosphine dibromide (Ph₃PBr₂) system, which is analogous to Ph₃PCl₂, has been described as a one-pot protocol. enamine.net In this process, the carboxylic acid is treated with the triphenylphosphine dihalide, an excess of the alcohol, and a base. enamine.net The reaction proceeds to give esterified products in moderate to high yields. enamine.net For chiral acids, this method has been shown to proceed with little to no racemization. enamine.net

Beyond esterification, triphenylphosphine dichloride is utilized in a broader context of dehydration reactions. It can facilitate the dehydration of the CONH group. researchgate.net Another significant application is the conversion of alcohols to alkyl chlorides and epoxides to vicinal dichlorides. researchgate.netenamine.net These transformations fundamentally rely on the ability of the Ph₃PCl₂ reagent to replace a hydroxyl group with a chloride ion, effectively a dehydration-chlorination sequence. The reagent's high sensitivity to moisture necessitates that these reactions be carried out under anhydrous conditions. researchgate.netenamine.net

A related and highly efficient method for esterification involves the use of triphenylphosphine oxide (TPPO) in conjunction with oxalyl chloride. This system generates a reactive intermediate in situ, which then promotes the condensation of carboxylic acids and alcohols under mild and neutral conditions. bdmaee.net

Table 1: Examples of Dehydrative Transformations using Triphenylphosphine Dichloride and Related Reagents This table is interactive. You can sort and filter the data.

| Transformation | Reagent System | Substrate | Product | Key Features |

|---|---|---|---|---|

| Esterification | Ph₃PBr₂ / Base | Carboxylic Acid + Alcohol | Ester | One-pot, high yields, minimal racemization for chiral acids enamine.net |

| Acyl Chloride Formation | Ph₃PCl₂ | Carboxylic Acid | Acyl Chloride | Key intermediate step for esterification researchgate.netwikipedia.org |

| Alcohol Chlorination | Ph₃PCl₂ | Alcohol | Alkyl Chloride | Dehydration-chlorination researchgate.netenamine.net |

| Epoxide Opening | Ph₃PCl₂ | Epoxide | Vicinal Dichloride | Dichlorination researchgate.netenamine.net |

Phosphonium Salt Formation and Derived Reactivity

The structure and reactivity of triphenylphosphine dichloride are highly dependent on the solvent environment. In polar solvents like acetonitrile, it exists as an ionic phosphonium salt, chlorotriphenylphosphonium chloride ([Ph₃PCl]⁺Cl⁻). wikipedia.org In contrast, in non-polar solvents, it adopts a covalent, non-solvated trigonal bipyramidal geometry. wikipedia.org This ionic nature is central to its reactivity.

The formation of phosphonium salts as reactive intermediates is a key feature of reactions mediated by Ph₃PCl₂. For instance, in the conversion of alcohols to alkyl chlorides (a reaction analogous to the Appel reaction), an alkoxyphosphonium salt is formed as an intermediate. nih.gov The chloride ion then acts as a nucleophile, attacking the carbon atom of the alkoxy group in an Sₙ2 reaction, leading to the alkyl chloride and triphenylphosphine oxide (TPPO). nih.gov

Similarly, the activation of carboxylic acids proceeds via the formation of an acyloxyphosphonium salt. This intermediate is highly susceptible to nucleophilic attack by a chloride ion, yielding an acyl chloride and TPPO. researchgate.net This pathway is fundamental to its use in esterification and other reactions involving carboxylic acid activation. researchgate.net The reaction of epoxides with Ph₃PCl₂ to form vicinal dichlorides also proceeds through a phosphonium intermediate. A stereospecific 1,2-dichlorination of epoxides has been developed using catalytic triphenylphosphine oxide with oxalyl chloride as the stoichiometric reagent to generate the active chlorophosphonium salt. researchgate.netacs.org

The general principle of phosphonium salt formation involves the nucleophilic attack of a phosphine, such as triphenylphosphine, on an electrophilic carbon, typically an alkyl halide. bdmaee.netyoutube.com This quaternization reaction results in a positively charged phosphonium ion and a halide counter-ion. youtube.comunive.it These salts are pivotal in various synthetic transformations, including the renowned Wittig reaction, where deprotonation of an alkylphosphonium salt generates a phosphorus ylide. wikipedia.org

Reactions with Nitrogen-Containing Compounds: Iminophosphorane Synthesis

Triphenylphosphine dichloride is a reagent for the synthesis of iminophosphoranes from various nitrogen-containing compounds, such as amines. researchgate.netenamine.net A prominent reaction in this category is the Staudinger reaction, which converts an organic azide (B81097) into an amine via an iminophosphorane intermediate. wikipedia.orgalfa-chemistry.com

The mechanism of the Staudinger reaction involves the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide. wikipedia.orgalfa-chemistry.com This initial step forms a phosphazide (B1677712) intermediate, which is often unstable. alfa-chemistry.comjk-sci.com The phosphazide then undergoes a rearrangement, typically through a four-membered ring transition state, to extrude diatomic nitrogen (N₂) and form the iminophosphorane (also known as an aza-ylide). wikipedia.orgalfa-chemistry.comjk-sci.com

R₃P + R'N₃ → R₃P=NR' + N₂ wikipedia.org

The resulting iminophosphorane is a versatile synthetic intermediate. jk-sci.com It can be hydrolyzed with water to yield a primary amine and triphenylphosphine oxide, a transformation known as the Staudinger reduction. wikipedia.org The strong P=O bond formed in the phosphine oxide byproduct provides a thermodynamic driving force for the hydrolysis step. alfa-chemistry.comjk-sci.com

Alternatively, the iminophosphorane can be trapped by various electrophiles in what is known as the aza-Wittig reaction. jk-sci.com For example, reaction with carbonyl compounds yields imines. jk-sci.com This reactivity allows for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. semanticscholar.org The synthesis of bifunctional organocatalysts has been achieved through a final-step Staudinger reaction between a chiral organoazide and a triarylphosphine to generate a stable iminophosphorane. nih.gov

Table 2: Key Steps in Iminophosphorane Synthesis and Subsequent Reactions This table is interactive. You can sort and filter the data.

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1. Phosphazide Formation | Triphenylphosphine + Organic Azide | Phosphazide | Nucleophilic attack of phosphine on the azide wikipedia.orgjk-sci.com |

| 2. N₂ Extrusion | Phosphazide | Iminophosphorane | Rearrangement and loss of nitrogen gas wikipedia.orgjk-sci.com |

| 3a. Hydrolysis (Staudinger Reduction) | Iminophosphorane + Water | Primary Amine + TPPO | Hydrolysis to form an amine and phosphine oxide wikipedia.org |

| 3b. Aza-Wittig Reaction | Iminophosphorane + Carbonyl Compound | Imine + TPPO | Reaction with an electrophile to form a C=N bond jk-sci.com |

Stereochemical and Regiochemical Control in Dichlorotri(phenyl)-λ⁵-phosphane Mediated Reactions

Reactions employing triphenylphosphine dichloride often exhibit high levels of stereochemical and regiochemical control. enamine.net This precision is crucial in the synthesis of complex organic molecules where specific isomers are required.

A notable example is the stereospecific 1,2-dichlorination of epoxides. This reaction, which can be catalyzed by triphenylphosphine oxide in the presence of oxalyl chloride, proceeds with a defined stereochemical outcome. researchgate.netacs.org The mechanism involves the formation of a chlorophosphonium salt that reacts with the epoxide, leading to the dichlorinated product. researchgate.net The stereochemistry of this transformation is consistent with an Sₙ2-type mechanism.

In the reaction of triphenylphosphine with epipolythiadioxopiperazines, the stereochemical outcome depends on the nature of the substrate. The reaction with epitrithiadioxopiperazines proceeds with retention of configuration at the asymmetric centers, while the reaction with epidithiadioxopiperazines leads to inversion of configuration. rsc.org

Regioselectivity can often be manipulated by altering the reaction conditions, such as the specific reagent or solvent used. researchgate.net For instance, the reaction of triphenylphosphine diiodide with 4-alkyl-1,3-cyclohexanediones provides mainly 6-alkyl-3-iodo-2-cyclohexen-1-ones, demonstrating regioselective control. researchgate.net Similarly, the reaction with 2-hydroxymethylenecycloalkanones affords stereoselectively and regioselectively (E)-2-iodomethylenecycloalkanones. researchgate.net

A Lewis base-catalyzed bromochlorination of alkenes and alkynes, using triphenylphosphine or triphenylphosphine oxide as a catalyst, demonstrates excellent regio- and diastereoselectivity. nih.gov The reaction proceeds via an anti-selective nucleophilic trapping of a bromiranium intermediate by chloride, with the positional selectivity determined by the electronic stabilization of the developing positive charge. nih.gov

Kinetic and Mechanistic Studies of Halide Substitution Reactions in Related Complexes

The mechanism of halide substitution at the phosphorus center of phosphonium salts has been a subject of detailed investigation. Kinetic studies of degenerate halide substitution in tetracoordinate halophosphonium cations have been conducted using NMR techniques. researchgate.net These studies support a two-step associative mechanism. unive.itresearchgate.net

[R₃P-X]⁺ + X'⁻ ⇌ [R₃PX'X] ⇌ [R₃P-X']⁺ + X⁻

Computational studies corroborate this two-step process, indicating a shallow potential well for the trigonal bipyramidal intermediate, flanked by two transition states. researchgate.net The energy barriers for this substitution were found to be in the range of <9 to nearly 20 kcal mol⁻¹, which rules out an alternative mechanism involving Berry pseudorotation with equatorial halides. researchgate.net The studies also revealed that the energy barrier for chlorophosphonium chlorides is lower than that for the analogous bromo salts, which is attributed to the greater accessibility of the pentacoordinate dichlorophosphorane intermediate. researchgate.net

Kinetic studies on the alkaline hydrolysis of phosphonium salts, a reaction that also involves nucleophilic substitution at phosphorus, have been extensively performed. acs.org While the pivotal pentavalent phosphorane intermediate had long been inferred from indirect evidence, its direct observation was challenging. ucc.ie These studies have been crucial in elucidating the detailed mechanism of nucleophilic substitution at a tetracoordinate phosphorus center.

Applications in Modern Organic Synthesis and Catalysis

Reagent in Functional Group Interconversions

Triphenylphosphane dichloride is a powerful reagent for various functional group interconversions, primarily acting as a chlorinating agent under mild conditions. wikipedia.orgenamine.net Its utility in these transformations is a cornerstone of its application in multi-step organic synthesis.

Conversion of Alcohols to Alkyl Chlorides: One of the most common applications of triphenylphosphane dichloride is the conversion of primary and secondary alcohols to their corresponding alkyl chlorides. enamine.netyoutube.com The reaction typically proceeds with inversion of configuration, indicative of an Sₙ2 mechanism. youtube.com The alcohol's hydroxyl group attacks the electrophilic phosphorus atom, leading to the formation of an alkoxyphosphonium chloride intermediate. Subsequent nucleophilic attack by the chloride ion on the carbon atom displaces triphenylphosphine (B44618) oxide, yielding the alkyl chloride. youtube.comunco.edu

Conversion of Carboxylic Acids to Acyl Chlorides: This reagent efficiently converts carboxylic acids into the more reactive acyl chlorides. wikipedia.orgenamine.net This transformation is crucial for subsequent reactions such as esterification and amidation. The reaction mechanism involves the activation of the carboxylic acid by forming an acyloxyphosphonium salt, which is then susceptible to nucleophilic attack by chloride. acs.org

Cleavage of Epoxides to Vicinal Dichlorides: Triphenylphosphane dichloride can open epoxide rings to furnish vicinal dichlorides (1,2-dichlorides). wikipedia.orgenamine.net This reaction provides a direct method for the dichlorination of alkenes via their epoxides. organic-chemistry.org A catalytic version of this reaction has been developed using catalytic triphenylphosphine oxide with oxalyl chloride as the stoichiometric reagent to regenerate the active chlorophosphonium salt. organic-chemistry.org

Table 1: Functional Group Interconversions using Triphenylphosphane Dichloride

| Starting Material | Product | Key Features |

|---|---|---|

| Alcohols (Primary, Secondary) | Alkyl Chlorides | Mild conditions, inversion of stereochemistry (Sₙ2). youtube.com |

| Carboxylic Acids | Acyl Chlorides | Provides activated acylating agents for further synthesis. jcsp.org.pk |

| Epoxides | Vicinal Dichlorides | Direct dichlorination method. organic-chemistry.org |

Precursor for Phosphane Ligand Synthesis in Coordination Chemistry

While primarily known as a reagent for functional group interconversions, triphenylphosphane dichloride also serves as a precursor in the synthesis of more complex phosphane-containing molecules. The electrophilic nature of the phosphorus atom in the chlorotriphenylphosphonium cation allows for reactions with various nucleophiles, leading to the formation of new P-N and P-C bonds. This reactivity is fundamental in creating specialized phosphine (B1218219) ligands for coordination chemistry. researchgate.netnih.gov

A notable example is its use in the synthesis of bis(triphenylphosphine)iminium chloride (PPN⁺Cl⁻). This is achieved by reacting triphenylphosphine dichloride with hydroxylamine hydrochloride in the presence of additional triphenylphosphine. PPN⁺ is a large, non-coordinating cation used to crystallize and isolate reactive anionic complexes.

Furthermore, the principles of its reactivity, involving the displacement of chloride ions, are analogous to broader methods in phosphine ligand synthesis where halophosphines are reacted with organometallic nucleophiles to create new phosphorus-carbon bonds. nih.gov

Role in Transition Metal Catalysis

Triphenylphosphane dichloride plays an indirect but critical role in transition metal catalysis, primarily as a component of the widely used precatalyst, bis(triphenylphosphane)palladium(II) dichloride, [PdCl₂(PPh₃)₂]. chemicalbook.com This stable, yellow, crystalline solid is a versatile catalyst for a multitude of cross-coupling and other transformations. wikipedia.org In many catalytic cycles, the Pd(II) center is reduced in situ to the active Pd(0) species, which then participates in the catalytic cycle. researchgate.net

[PdCl₂(PPh₃)₂] is a go-to catalyst for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.comthermofishersci.in

Suzuki-Miyaura Coupling: This reaction couples organoboron compounds with organic halides or triflates. [PdCl₂(PPh₃)₂] is an effective catalyst for this transformation, often used on both laboratory and industrial scales. chemicalbook.comwikipedia.orgyoutube.com For instance, it has been successfully used to couple triflates with boronic acids on an 80-kilogram scale. wikipedia.org

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. [PdCl₂(PPh₃)₂] is frequently employed as the catalyst for this reaction. chemicalbook.comyoutube.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. [PdCl₂(PPh₃)₂] is a common and effective catalyst, often used in conjunction with a copper(I) co-catalyst. chemicalbook.comwikipedia.org It has been used in the synthesis of diphenylacetylene and various heterocyclic compounds. chemicalbook.comsigmaaldrich.com

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. [PdCl₂(PPh₃)₂] is an efficient catalyst for this process, enabling the formation of complex biaryl structures. sigmaaldrich.com

Negishi Coupling: In this reaction, an organozinc compound is coupled with an organic halide. [PdCl₂(PPh₃)₂] serves as an effective catalyst for these C-C bond-forming reactions. chemicalbook.comsigmaaldrich.com

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. While less common than for other couplings, palladium complexes with phosphine ligands, including those derived from [PdCl₂(PPh₃)₂], are used to catalyze this transformation, which benefits from the high reactivity of the Grignard reagent. thermofishersci.in

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. [PdCl₂(PPh₃)₂] is a suitable precatalyst for this important transformation in medicinal chemistry. sigmaaldrich.com

Table 2: Cross-Coupling Reactions Catalyzed by [PdCl₂(PPh₃)₂]

| Reaction Name | Coupling Partners | Bond Formed |

|---|---|---|

| Suzuki-Miyaura | Organoboron + Organic Halide/Triflate | C(sp²)–C(sp²) |

| Heck | Alkene + Organic Halide | C(sp²)–C(sp²) |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | C(sp)–C(sp²) |

| Stille | Organotin + Organic Halide | C(sp²)–C(sp²) |

| Negishi | Organozinc + Organic Halide | C(sp²)–C(sp²) |

| Kumada | Grignard Reagent + Organic Halide | C(sp²)–C(sp²) |

| Buchwald-Hartwig | Amine + Aryl Halide | C(sp²)–N |

Beyond cross-coupling, [PdCl₂(PPh₃)₂] demonstrates catalytic activity in reduction and functionalization reactions.

Hydrogenation: While not as common as rhodium or ruthenium catalysts, palladium complexes including [PdCl₂(PPh₃)₂] can catalyze hydrogenation reactions, typically the reduction of carbon-carbon double and triple bonds.

Hydroformylation: Hydroformylation involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. While rhodium complexes are the most widely used catalysts for this process, palladium complexes can also effect this transformation. The catalytic cycle involves intermediates where phosphine ligands like triphenylphosphine play a crucial role in stabilizing the metal center and influencing the regioselectivity of the reaction.

[PdCl₂(PPh₃)₂] is a competent precatalyst for palladium-catalyzed allylic substitution reactions, often referred to as the Tsuji-Trost reaction. This versatile reaction involves the nucleophilic substitution at an allylic position. The catalyst facilitates the formation of a π-allyl palladium intermediate, which is then attacked by a nucleophile. This methodology is widely used for the formation of C-C, C-N, and C-O bonds. For instance, it has been used as a catalyst for the double allylation of activated olefins. synthesiswithcatalysts.com

[PdCl₂(PPh₃)₂] is an effective catalyst for carbonylation reactions, where carbon monoxide is incorporated into an organic molecule. An early application demonstrated that [PdCl₂(PPh₃)₂] could catalyze the carbonylation of ethene in ethanol to produce ethyl propanoate, albeit under high pressure. It is also used for the regioselective hydrocarboxylation of styrenes and the carbonylative cyclization of malonate derivatives. sigmaaldrich.comsynthesiswithcatalysts.com These reactions are valuable for synthesizing carboxylic acids, esters, and their derivatives.

Polymerization Reactions

While not a conventional initiator for common polymerization techniques like free-radical or anionic polymerization, triphenylphosphine dichloride and related dichlorophosphoranes have demonstrated utility in specific types of polymerization, most notably in cationic ring-opening polymerization (ROP) of heterocyclic monomers. The electrophilic nature of the phosphorus atom in the dichlorophosphorane moiety allows it to activate and open strained cyclic ethers, amines, and other heterocycles, initiating a cationic polymerization cascade.

One area of investigation has been the polymerization of phosphoranimines. While phosphorus pentachloride (PCl₅) has been shown to initiate the 'living' cationic polymerization of Cl₃P=NSiMe₃ to yield poly(dichlorophosphazene), a key precursor to a wide range of polyphosphazene macromolecules, the potential for triphenylphosphine dichloride to act in a similar capacity is an area of academic interest. The mechanism involves the formation of a cationic phosphorus species that propagates the polymerization.

Applications in Polymer Chemistry and Advanced Materials Science

The reactivity of triphenylphosphine dichloride has been harnessed to create and modify polymers, imparting specialized properties to the resulting materials.

Synthesis of Functionalized Polymers with Specialized Properties

Triphenylphosphine dichloride can be employed, often through in situ generation from triphenylphosphine and a chlorine source, to create polymers with unique functionalities. A significant application in this domain is the synthesis of flame-retardant polymers. Phosphorus-containing polymers are well-known for their flame-retardant properties, and triphenylphosphine dichloride can be a key reagent in the synthesis of monomers that are subsequently polymerized. For instance, dichlorophenylphosphine oxide, a related compound, is used in the interfacial polycondensation with bisphenols to produce polyphosphonates that exhibit excellent thermal stability and self-extinguishing properties. umn.edu The incorporation of the phosphine oxide moiety into the polymer backbone enhances char formation and reduces flammability.

The synthesis of polymers with pendant triphenylphosphine oxide groups can also be achieved, and while not directly using the dichloride in the polymerization step, its precursor chemistry is relevant. These functionalized polymers find applications not only as flame retardants but also as metal-coordinating ligands in catalysis and as materials with altered solubility and thermal characteristics.

Surface Modification Strategies

The covalent modification of polymer surfaces is crucial for tailoring their properties for specific applications, such as improving biocompatibility, adhesion, or chemical resistance. While direct application of triphenylphosphine dichloride for surface modification is not widely documented, the underlying chemistry of dichlorophosphoranes suggests potential for such applications.

The reaction of triphenylphosphine dichloride with surface-bound hydroxyl or amine groups on a polymer could be a viable strategy for surface functionalization. This reaction would covalently attach triphenylphosphine oxide moieties to the polymer surface, thereby altering its surface energy, polarity, and reactivity. Such modifications could be used to:

Improve Adhesion: By changing the surface chemistry to be more compatible with adhesives or coatings.

Introduce Reactive Handles: The attached phosphine oxide groups could serve as points for further chemical modification.

Enhance Biocompatibility: By creating surfaces that resist protein fouling or promote specific cell interactions.

This "grafting-to" approach, where a pre-formed reactive species is attached to a surface, is a common strategy in polymer surface modification.

Strategic Reagent in Complex Molecule Synthesis and Natural Product Chemistry

Triphenylphosphine dichloride is a widely used and valuable reagent for the conversion of various functional groups, a critical aspect of multi-step organic synthesis, including the total synthesis of complex natural products. umn.eduwikipedia.orgenamine.net Its primary utility lies in its ability to effect chlorination reactions under mild conditions.

Key transformations facilitated by triphenylphosphine dichloride include:

Conversion of Alcohols to Alkyl Chlorides: This is a fundamental reaction in organic synthesis, allowing for the introduction of a chlorine atom with high stereoselectivity, often with inversion of configuration. wikipedia.orgenamine.net

Conversion of Carboxylic Acids to Acyl Chlorides: The activation of carboxylic acids to their more reactive acyl chloride counterparts is essential for the formation of esters and amides. wikipedia.orgenamine.net

Cleavage of Epoxides to Vicinal Dichlorides: This reaction provides a direct route to 1,2-dichloro compounds, which are important building blocks in the synthesis of various natural products and pharmaceuticals. wikipedia.orgenamine.net

A prominent example of the strategic use of related chlorophosphonium reagents is in the total synthesis of chlorosulfolipids , a class of marine natural products characterized by their polychlorinated hydrocarbon chains. researchgate.netsemanticscholar.orglsu.edufao.org In several syntheses of these complex molecules, a chlorophosphonium reagent, generated in situ from triphenylphosphine and an N-chlorosuccinimide (NCS), has been effectively used for the stereoselective dichlorination of chiral epoxides and allylic alcohols. researchgate.netnih.gov This methodology has been instrumental in constructing the intricate stereochemical arrays found in these natural products. researchgate.netsemanticscholar.org

While direct examples of triphenylphosphine dichloride in the synthesis of alkaloids like epibatidine are less common, with syntheses often employing other palladium-based catalysts containing triphenylphosphine ligands, the fundamental chlorination reactions it facilitates are staples in the synthetic chemist's toolbox for assembling such complex nitrogen-containing scaffolds. nih.gov

The following table summarizes the key applications of triphenylphosphine dichloride discussed:

| Application Area | Specific Use | Significance |

| Polymerization Reactions | Potential initiator for cationic ring-opening polymerization of heterocycles. | Offers a potential route to specific classes of polymers like polyphosphazenes. |

| Synthesis of Functionalized Polymers | Synthesis of monomers for flame-retardant polymers (e.g., polyphosphonates). | Imparts desirable properties such as flame retardancy and altered thermal stability to materials. umn.edu |

| Surface Modification | Potential for covalent attachment of phosphine oxide moieties to polymer surfaces. | A plausible strategy to modify surface properties like adhesion and biocompatibility. |

| Complex Molecule Synthesis | Conversion of alcohols, carboxylic acids, and epoxides to their corresponding chlorides. | A versatile and mild reagent for key functional group transformations in organic synthesis. wikipedia.orgenamine.net |

| Natural Product Synthesis | In situ generation for stereoselective dichlorination in the synthesis of chlorosulfolipids. | Enables the construction of complex, polychlorinated natural products with high stereocontrol. researchgate.netnih.gov |

Advanced Research Perspectives and Future Directions

Development of Novel Catalytic Cycles Involving Dichlorotri(phenyl)-λ⁵-phosphane Species

A significant frontier in the chemistry of dichlorotri(phenyl)-λ⁵-phosphane is the development of catalytic cycles where it, or related phosphonium (B103445) species, acts as a catalyst rather than a stoichiometric reagent. This approach addresses the significant waste generated in traditional applications, which produce stoichiometric amounts of triphenylphosphine (B44618) oxide.

One of the most promising areas is the catalytic variant of the Appel reaction. researchgate.net In these systems, a phosphine (B1218219) oxide, such as triphenylphosphine oxide (TPPO), serves as a pre-catalyst. It is activated in situ by an oxalyl halide to generate the key chlorophosphonium salt, the same reactive species formed from triphenylphosphine and a chlorine source. This intermediate then carries out the desired transformation, such as the 1,2-dichlorination of epoxides, and is regenerated in the catalytic cycle. researchgate.net This strategy transforms the phosphine oxide from a waste byproduct into a valuable catalyst. researchgate.net

The general catalytic cycle for a phosphine oxide-catalyzed chlorination is depicted below:

Activation: The phosphine oxide pre-catalyst reacts with a stoichiometric activating agent (e.g., oxalyl chloride) to form a chlorophosphonium salt.

Substrate Transformation: The chlorophosphonium salt reacts with the substrate (e.g., an alcohol or epoxide) to yield the chlorinated product and regenerate the phosphine oxide.

Catalyst Regeneration: The regenerated phosphine oxide can then re-enter the catalytic cycle.

Researchers are also exploring the potential for other catalytic reactions mediated by dichlorotri(phenyl)-λ⁵-phosphane species. These include dehydrative and condensation reactions where the phosphorus center can be recycled. The key challenge in these developments is to identify efficient and cost-effective methods for the in situ regeneration of the active phosphorus(V) species.

Green Chemistry Approaches in Dichlorotri(phenyl)-λ⁵-phosphane Mediated Transformations

The principles of green chemistry are increasingly being applied to reactions involving dichlorotri(phenyl)-λ⁵-phosphane to mitigate their environmental impact. A primary focus of these efforts is the management of the triphenylphosphine oxide byproduct.

Catalyst and Reagent Recycling:

A significant advancement in this area is the development of methods to recycle triphenylphosphine oxide back to triphenylphosphine. One industrial approach involves a two-step process where triphenylphosphine oxide is first chlorinated with phosgene (B1210022) to form triphenylphosphine dichloride. This intermediate is then reduced using a metal such as aluminum. scientificupdate.com While effective, this process involves hazardous reagents like phosgene. Consequently, research is ongoing to find safer and more sustainable reducing agents. Hexachlorodisilane has been investigated as an alternative for the reduction step. scientificupdate.com Another method involves the electroreduction of triphenylphosphine dichloride in an undivided cell with a sacrificial aluminum anode. researchgate.net

The table below summarizes some of the approaches for triphenylphosphine oxide recycling:

| Method | Chlorinating Agent | Reducing Agent | Key Features |

| BASF Process | Phosgene | Aluminum | Industrial scale, but uses hazardous phosgene. scientificupdate.com |

| Jolly et al. | Oxalyl Chloride | Hexachlorodisilane | Avoids phosgene. scientificupdate.com |

| Electroreduction | In situ from TPPO and oxalyl chloride | Electric current with Al anode | Avoids stoichiometric chemical reductants. researchgate.net |

Greener Synthesis of Dichlorotri(phenyl)-λ⁵-phosphane:

Traditional methods for the synthesis of dichlorotri(phenyl)-λ⁵-phosphane often involve hazardous reagents and produce significant waste. Greener synthetic routes are being explored, such as the reaction of triphenylphosphine oxide with triphosgene (B27547) in the presence of a catalyst like triethylamine (B128534). This method is reported to have fewer byproducts and allows for easier recycling. patsnap.com

Alternative Solvents and Reaction Conditions:

The use of greener solvents and reaction conditions is another key aspect of green chemistry. Research into the use of mechanochemistry, where reactions are carried out by grinding solids together, has shown promise in reducing solvent use in related palladium-catalyzed reactions that use triphenylphosphine as a ligand. rsc.org The application of such techniques to reactions directly mediated by dichlorotri(phenyl)-λ⁵-phosphane is a potential area for future investigation.

Chemiometric Analysis and Reaction Optimization Studies

Chemometrics, the application of statistical and mathematical methods to chemical data, offers powerful tools for the optimization of reactions involving dichlorotri(phenyl)-λ⁵-phosphane. By systematically varying multiple reaction parameters, such as temperature, solvent, catalyst loading, and substrate concentration, and analyzing the resulting data, it is possible to build predictive models that identify the optimal conditions for a given transformation. sigmaaldrich.com

While specific chemometric studies on dichlorotri(phenyl)-λ⁵-phosphane mediated reactions are not extensively reported in the literature, the principles of Design of Experiments (DoE) are highly applicable. A typical workflow for reaction optimization using DoE would involve:

Factor Screening: Identifying the key reaction parameters that have the most significant impact on the desired outcome (e.g., yield, selectivity).

Response Surface Methodology: Building a mathematical model to describe the relationship between the significant factors and the response.

Optimization: Using the model to predict the combination of factor levels that will maximize the desired outcome.

The application of these techniques can lead to significant improvements in reaction efficiency, reducing waste and energy consumption, and making processes more economically viable. The complexity of the equilibria involving dichlorotri(phenyl)-λ⁵-phosphane, which can exist in both covalent and ionic forms, makes it a prime candidate for such detailed optimization studies. wikipedia.org

Exploration of New Reactive Intermediates and Their Transformations

The reactivity of dichlorotri(phenyl)-λ⁵-phosphane is dictated by the formation of various reactive intermediates. A deeper understanding of these intermediates opens up possibilities for new and selective transformations.

Phosphonium Salts:

In polar solvents, dichlorotri(phenyl)-λ⁵-phosphane exists as the ionic phosphonium salt, [Ph₃PCl]⁺Cl⁻. wikipedia.org This species is a key intermediate in many reactions. For instance, in the conversion of alcohols to alkyl chlorides, the initial step is the formation of an alkoxyphosphonium salt, [Ph₃POR]⁺Cl⁻. The nature of the R group and the reaction conditions determine the subsequent pathway, which can include SN2 attack by the chloride ion. researchgate.net

Recent research has focused on the characterization of these phosphonium intermediates using techniques such as ³¹P NMR spectroscopy. iu.edu For example, the detection of acyl(oxy)phosphonium intermediates has provided insight into the mechanism of related reactions. iu.edu

Phosphorus Ylides:

While not directly formed from dichlorotri(phenyl)-λ⁵-phosphane, phosphorus ylides are closely related reactive intermediates that can be generated from phosphonium salts. The reaction of triphenylphosphine with carbon tetrachloride, for example, is proposed to proceed through a dichloromethylide intermediate, Ph₃P=CCl₂. This highly reactive species can then undergo further transformations.

The table below highlights some of the key reactive intermediates and their roles:

| Intermediate | Formula | Formation | Role in Transformations |

| Chlorotriphenylphosphonium chloride | [Ph₃PCl]⁺Cl⁻ | Dissociation of Ph₃PCl₂ in polar solvents. wikipedia.org | Electrophilic phosphorus center for reaction with nucleophiles. |

| Alkoxy(triphenyl)phosphonium chloride | [Ph₃POR]⁺Cl⁻ | Reaction of [Ph₃PCl]⁺ with an alcohol. researchgate.net | Intermediate in the conversion of alcohols to alkyl chlorides. |

| Dichloromethylide | Ph₃P=CCl₂ | Reaction of triphenylphosphine with CCl₄. | Intermediate in certain chlorination and olefination reactions. |

Integration with Emerging Synthetic Methodologies

The integration of dichlorotri(phenyl)-λ⁵-phosphane chemistry with modern synthetic technologies has the potential to unlock new synthetic pathways and improve the efficiency and safety of existing processes.

Continuous Flow Chemistry:

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.govd-nb.info The in situ generation and immediate use of dichlorotri(phenyl)-λ⁵-phosphane in a flow reactor could be particularly advantageous, given its moisture sensitivity. This approach would minimize handling of the reagent and allow for precise control over reaction conditions.

Photoredox Catalysis:

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. acs.orgacs.org While direct photoredox catalysis involving dichlorotri(phenyl)-λ⁵-phosphane is not yet well-explored, there are intriguing possibilities. For example, triphenylphosphine oxide, the byproduct of many dichlorotri(phenyl)-λ⁵-phosphane reactions, has been shown to promote visible-light-driven C-C coupling reactions. rsc.org This suggests that it may be possible to design integrated systems where the byproduct of a primary reaction is used as a photocatalyst in a subsequent step. Furthermore, the generation of radicals from the interaction of light with phosphonium salts could open up new avenues for radical-based transformations.

Theoretical Investigations into Reaction Pathways and Selectivity

Computational chemistry provides a powerful tool for elucidating the complex reaction mechanisms and predicting the selectivity of transformations involving dichlorotri(phenyl)-λ⁵-phosphane. Density Functional Theory (DFT) calculations can be used to model the structures of reactants, intermediates, and transition states, providing valuable insights that can be difficult to obtain experimentally.

One area where theoretical studies have been particularly insightful is in understanding the structure of dichlorotri(phenyl)-λ⁵-phosphane itself. Calculations have helped to rationalize its existence as a covalent trigonal bipyramidal molecule in non-polar solvents and as an ionic phosphonium salt in polar media. wikipedia.orgresearchgate.net

DFT calculations have also been employed to study the mechanism of reactions involving related phosphorus compounds. For example, the reaction between triphenylphosphine and dimethyl acetylenedicarboxylate (B1228247) to form a phosphorus ylide has been investigated computationally, revealing the kinetic preferences for different reaction pathways and explaining the observed stereoselectivity. dergipark.org.tr

Future theoretical work in this area is likely to focus on:

Modeling Catalytic Cycles: Elucidating the energetic landscape of novel catalytic cycles involving dichlorotri(phenyl)-λ⁵-phosphane species to identify rate-determining steps and opportunities for catalyst improvement.

Predicting Selectivity: Developing computational models to predict the chemo-, regio-, and stereoselectivity of reactions for a range of substrates.

Solvent Effects: Further investigating the role of the solvent in modulating the structure and reactivity of dichlorotri(phenyl)-λ⁵-phosphane and its intermediates. dergipark.org.tr

These theoretical investigations, in conjunction with experimental studies, will be crucial for the rational design of new and improved synthetic methods based on the chemistry of dichlorotri(phenyl)-λ⁵-phosphane.

Q & A

Q. What are the established laboratory synthesis methods for Triphenylphosphane dichloride, and how do reaction conditions influence yield?

Triphenylphosphane dichloride is typically synthesized via the reaction of phosphorus trichloride (PCl₃) with phenylmagnesium bromide or phenyllithium. The choice of Grignard or organolithium reagent affects reaction efficiency: phenylmagnesium bromide offers better stability, while phenyllithium may yield higher purity due to reduced side reactions. Key parameters include temperature control (−10°C to 0°C), stoichiometric ratios (3:1 phenyl reagent:PCl₃), and inert atmosphere maintenance to prevent hydrolysis. Post-synthesis purification involves vacuum distillation or recrystallization from non-polar solvents .

Q. What safety protocols are critical when handling Triphenylphosphane dichloride in laboratory settings?

The compound is moisture-sensitive and reacts exothermically with water, releasing HCl gas. Personal protective equipment (PPE), including nitrile gloves, goggles, and a fume hood, is mandatory. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. First aid for exposure includes rinsing skin/eyes with water for 15 minutes and seeking immediate medical attention .

Q. How can common impurities (e.g., unreacted PCl₃ or triphenylphosphine oxide) be identified and removed during synthesis?

Thin-layer chromatography (TLC) using hexane/ethyl acetate (9:1) or ³¹P NMR spectroscopy can detect impurities. Unreacted PCl₃ is removed via vacuum distillation (bp: 75–80°C under reduced pressure), while triphenylphosphine oxide is separated by recrystallization in ethanol at low temperatures (−20°C) .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing Triphenylphosphane dichloride, and how are key spectral features interpreted?

- ³¹P NMR : A singlet near δ +80 ppm confirms the presence of PCl₂ groups, with shifts influenced by solvent polarity.

- IR Spectroscopy : Peaks at 500–550 cm⁻¹ (P–Cl stretching) and 1430–1480 cm⁻¹ (aromatic C–H bending) are diagnostic.

- Mass Spectrometry (MS) : Molecular ion [M⁺] at m/z 333.19 (C₁₈H₁₅Cl₂P) with fragments at m/z 262 (loss of Cl) and 183 (triphenylphosphine ion) .

Q. How does Triphenylphosphane dichloride mediate Staudinger-type reactions, and what mechanistic insights are critical for optimizing these processes?

The compound acts as a chlorinating agent in Staudinger reactions, converting azides to iminophosphoranes. Mechanistic studies using kinetic isotopic effects (KIE) and DFT calculations reveal that the reaction proceeds via a nucleophilic attack on the azide, with rate-determining P–N bond formation. Optimizing solvent polarity (e.g., THF vs. dichloromethane) and stoichiometry (1.2:1 dichloride:azide) enhances yields .

Q. In polymer chemistry, how does Triphenylphosphane dichloride enable interfacial polycondensation, and what experimental design factors govern polymer viscosity?

It reacts with diols or diamines at the vapor-liquid interface to form polyphosphonates. A central composite rotatable design (CCRD) identifies key variables: reaction time (4–12 hrs), temperature (20–60°C), and molar ratio (1:1 to 1:2 dichloride:diol). Increasing base concentration (e.g., NaOH) accelerates Cl⁻ displacement but may reduce polymer chain length. Viscosity is maximized at intermediate temperatures (40°C) and equimolar ratios .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve discrepancies in reported reaction yields for Triphenylphosphane dichloride synthesis?

Divergent yields often stem from trace moisture (hydrolyzing PCl₃) or incomplete Grignard reagent formation. Replicating methods under strictly anhydrous conditions (e.g., flame-dried glassware, argon atmosphere) and verifying phenyl reagent activity via titration (e.g., Gilman test) reduces variability. Comparative studies suggest phenyllithium improves consistency by minimizing side reactions with residual moisture .

Q. What experimental strategies validate the role of Triphenylphosphane dichloride as a catalyst versus a stoichiometric reagent?

Kinetic profiling (e.g., rate vs. [catalyst]) and turnover number (TON) calculations differentiate catalytic activity. For example, in Mitsunobu reactions, substoichiometric dichloride (5–10 mol%) with triphenylphosphine confirms catalytic cycles via ³¹P NMR monitoring of intermediate phosphine oxide formation .

Featured Recommendations